4-Dimethylsilyl Entecavir
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHZIARQYIUCOF-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870614-82-7 | |
| Record name | 4-Dimethylsilyl entecavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DIMETHYLSILYL ENTECAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical and Spectroscopic Characterization of 4 Dimethylsilyl Entecavir
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 4-Dimethylsilyl Entecavir (B133710), a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton, carbon, and silicon signals and to confirm the connectivity and stereochemistry of the molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments
While specific experimental ¹H and ¹³C NMR data for 4-Dimethylsilyl Entecavir is not publicly available in the cited literature, a hypothetical data table is presented below based on the known structure and typical chemical shift ranges for analogous compounds. The assignments consider the guanine (B1146940) moiety, the substituted methylenecyclopentyl core, and the dimethylsilyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH₃ | ~0.1 - 0.3 (s, 6H) | ~ -2.0 - 2.0 |
| C1' | ~5.3 - 5.5 (m, 1H) | ~55.0 - 57.0 |
| C2' | - | ~150.0 - 152.0 |
| =CH₂ | ~5.0 - 5.2 (s, 1H), ~5.2 - 5.4 (s, 1H) | ~110.0 - 112.0 |
| C3' | ~2.7 - 2.9 (m, 1H) | ~50.0 - 52.0 |
| C4' | ~1.8 - 2.0 (m, 1H) | ~45.0 - 47.0 |
| C5' | ~2.1 - 2.3 (m, 1H), ~2.4 - 2.6 (m, 1H) | ~38.0 - 40.0 |
| -CH₂OH | ~3.5 - 3.7 (m, 2H) | ~63.0 - 65.0 |
| -CH₂OH | ~4.6 - 4.8 (t, 1H) | - |
| Si-OH | Variable | - |
| NH ₂ | ~6.4 - 6.6 (s, 2H) | - |
| N1-H | ~10.5 - 10.7 (s, 1H) | - |
| C2 (Guanine) | - | ~153.0 - 155.0 |
| C4 (Guanine) | - | ~151.0 - 153.0 |
| C5 (Guanine) | - | ~116.0 - 118.0 |
| C6 (Guanine) | - | ~156.0 - 158.0 |
| C8 (Guanine) | ~7.6 - 7.8 (s, 1H) | ~135.0 - 137.0 |
Silicon-29 (²⁹Si) NMR Spectroscopy for Silyl (B83357) Moiety Characterization
²⁹Si NMR spectroscopy is a powerful technique specifically used to probe the environment of the silicon atom. For this compound, which contains a hydroxydimethylsilyl group, a ²⁹Si NMR experiment would provide a single resonance. The chemical shift of this signal would be highly informative about the electronic environment and substitution at the silicon atom. The presence of the hydroxyl group on the silicon is expected to shift the resonance compared to a simple alkylsilyl group. Although specific data is unavailable, the expected chemical shift would be in the characteristic range for silanol (B1196071) compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To confirm the predicted assignments and elucidate the complete structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the cyclopentyl ring, confirming the connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the cyclopentyl ring and the hydroxymethyl group based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations. This would establish the connectivity between the guanine base and the cyclopentyl ring (e.g., correlation from H-8 of guanine to C1' and C4' of the ring) and confirm the position of the dimethylsilyl group by showing correlations from the silyl methyl protons to the C4' of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for confirming the stereochemistry of the molecule, particularly the relative orientations of the substituents on the cyclopentyl ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The molecular formula of the compound is C₁₄H₂₁N₅O₃Si. The expected exact mass would be calculated from this formula and compared to the experimental value.
Data Table: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁N₅O₃Si |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 870614-82-7 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of impurities.
For this compound, key fragmentation pathways would be expected to include:
Loss of the guanine base: A characteristic fragmentation for nucleoside analogs, resulting in an ion corresponding to the silylated cyclopentyl moiety.
Cleavage within the cyclopentyl ring: Providing further structural information about the carbocyclic core.
Fragmentations involving the dimethylsilyl group: Such as the loss of methyl groups or water from the silanol.
Analysis of these fragmentation patterns provides definitive evidence for the structure of this compound and allows for its differentiation from Entecavir and other related impurities.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. frontiersin.orgamericanpharmaceuticalreview.com For this compound, the IR spectrum provides a unique molecular fingerprint, confirming the presence of key structural motifs and the successful incorporation of the dimethylsilyl group.
The analysis involves identifying characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. The spectrum of this compound is expected to show distinct peaks originating from the guanine base, the cyclopentyl ring, the exocyclic methylene (B1212753) group, the hydroxymethyl group, and the defining dimethylsilyl moiety. For instance, the C=O stretching vibration within the guanine ring of the parent compound, Entecavir, is observed around 1631 cm⁻¹. researchgate.net Similar vibrations, along with those from C=C, N-H, C-N, and O-H bonds, are anticipated in the derivative.
The introduction of the dimethylsilyl group introduces new vibrational modes. Key absorptions would include the Si-C stretching and bending vibrations, as well as the Si-O stretch from the hydroxyl group on the silicon atom. The correlation of theoretical and experimental vibrational spectra for silylated compounds aids in the precise assignment of these bands. researchgate.net A detailed analysis allows for the confirmation of the compound's identity and can provide insights into intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com
Table 1: Predicted Infrared Absorption Bands for this compound This table is based on characteristic vibrational frequencies for known functional groups and data from related compounds.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3400 - 3500 | N-H Stretch | Amine (NH₂) | Strong |
| 3200 - 3400 | O-H Stretch | Hydroxymethyl, Si-OH | Strong, Broad |
| 3050 - 3150 | C-H Stretch | Aromatic/Vinylic | Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| ~1680 | C=O Stretch | Amide (Guanine) | Strong |
| ~1630 | C=C Stretch | Exocyclic Methylene | Medium |
| 1580 - 1620 | N-H Bend | Amine (NH₂) | Medium |
| 1200 - 1260 | Si-CH₃ Bend | Dimethylsilyl | Strong |
| 1000 - 1100 | C-O Stretch | Hydroxymethyl | Strong |
| 800 - 900 | Si-O Stretch | Silyl-Hydroxyl | Medium-Strong |
| 750 - 850 | Si-C Stretch | Dimethylsilyl | Medium |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgcaltech.edu This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's absolute conformation and the packing of molecules within the crystal lattice. wikipedia.org
While specific crystallographic data for this compound is not publicly available, the analysis of the parent compound, Entecavir, provides a foundational understanding. Crystalline Entecavir has been characterized, with one study reporting strong diffraction peaks at 2θ angles of 5.282°, 15.560°, and 21.236°. google.com X-ray analysis of Entecavir triphosphate in complex with HIV-1 reverse transcriptase has also revealed its conformation when bound to a biological target. rcsb.org
Table 2: Representative X-ray Powder Diffraction (XRPD) Data for Crystalline Entecavir Data extracted from patent literature for the parent compound as a reference. google.com
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (I/I₀) |
| 5.282° | 16.7171 | Strong |
| 15.560° | 5.6902 | Strong |
| 21.236° | 4.1803 | Strong |
Chromatographic Techniques for Purity Analysis and Isolation of Analogues
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for determining its purity, quantifying impurities, and isolating related analogues.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of Entecavir and its derivatives. rjpbcs.commyexperiment.org The technique offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (typically C18) and a polar mobile phase. scielo.brjbiochemtech.com
The analysis of this compound would involve developing a stability-indicating HPLC method capable of separating the main compound from any starting materials, synthetic by-products, or degradation products. jbiochemtech.com The increased lipophilicity due to the dimethylsilyl group would likely lead to a longer retention time compared to Entecavir under identical conditions. Method parameters such as mobile phase composition (e.g., gradients of water and acetonitrile (B52724) or methanol), pH, column temperature, and flow rate are optimized to achieve effective separation and symmetrical peak shapes. scielo.brinnovareacademics.in Detection is typically performed using a UV detector, often set at a wavelength around 254 nm, where the purine (B94841) ring exhibits strong absorbance. rjpbcs.comjbiochemtech.com Validated HPLC methods can achieve purity determinations of greater than 99%.
Table 3: Typical RP-HPLC Parameters for the Analysis of Entecavir Analogues This table represents a typical starting point for method development for this compound, based on established methods for Entecavir. rjpbcs.comscielo.brjbiochemtech.com
| Parameter | Description |
| Column | C18 (Octadecylsilane), e.g., 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol) |
| Example Mobile Phase | Water:Acetonitrile (92:8 v/v) scielo.br or Methanol:Water (55:45 v/v) jbiochemtech.com |
| Flow Rate | 1.0 mL/min rjpbcs.comscielo.br |
| Detection | UV at 254 nm rjpbcs.com |
| Column Temperature | 30 °C scielo.br |
| Injection Volume | 20 - 50 µL rjpbcs.comscielo.br |
| Diluent | Typically a component of the mobile phase, e.g., 0.01 M HCl or Water/Acetonitrile mixture |
Gas Chromatography (GC) is a powerful separation technique suitable for compounds that are volatile and thermally stable. mdpi.com Direct analysis of complex pharmaceutical molecules like this compound by GC is often challenging due to their low volatility and the presence of polar functional groups (-OH, -NH₂).
However, the applicability of GC can be enhanced through chemical derivatization, a process that converts polar functional groups into less polar, more volatile ones. jfda-online.com While this compound is already a silylated derivative, it still contains free hydroxyl and amine groups that would require further derivatization for GC analysis. A common approach is to treat the molecule with a strong silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the remaining O-H and N-H groups into O-Si(CH₃)₃ and N-Si(CH₃)₃ groups, respectively. mdpi.com This would yield a fully derivatized, more volatile compound that is amenable to GC analysis, likely coupled with a mass spectrometry (MS) detector for definitive identification. This approach would be particularly useful for identifying and quantifying trace volatile impurities or for specific analytical protocols where GC-MS is required.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. umass.edu It is widely employed during chemical synthesis to monitor the progress of reactions, identify the components of a mixture, and provide a preliminary assessment of product purity. researchgate.netrsc.org
In the context of this compound, TLC would be performed on plates coated with a stationary phase, typically silica (B1680970) gel. rsc.orgiitg.ac.in A small spot of the sample is applied to the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). umass.edu The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol, is critical for achieving good separation. researchgate.netrsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. iitg.ac.in
After development, the separated spots are visualized. Since the guanine moiety is UV-active, spots can be easily seen under a UV lamp at 254 nm. umass.edu Alternatively, staining reagents like potassium permanganate (B83412) or phosphomolybdic acid can be used for visualization. illinois.edu The retention factor (Rƒ) value for each spot is calculated to aid in identification. TLC is an invaluable tool for optimizing reaction conditions and guiding the purification process, such as column chromatography. researchgate.net
Table 4: Representative TLC Systems for Monitoring Entecavir Synthesis These systems are used for related compounds and can be adapted for this compound. researchgate.netrsc.orgnih.gov
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |
| Silica Gel F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:10 to 1:1) | UV Light (254 nm) | Monitoring synthesis of non-polar intermediates researchgate.net |
| Silica Gel F₂₅₄ | Chloroform / Methanol (e.g., 3:1) | UV Light (254 nm) | Monitoring synthesis of more polar analogues rsc.orgrsc.org |
| Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 2:1) | TLC Stains (e.g., KMnO₄) | Reaction monitoring myexperiment.org |
Mechanistic and Pre Clinical Biological Investigations of Silylated Entecavir Analogues
Molecular Mechanisms of Action: Inhibition of Viral Polymerase Activity
The fundamental mechanism of action for entecavir (B133710) analogues involves the inhibition of the HBV polymerase, a critical enzyme for viral replication. nih.gov This inhibition is achieved through a multi-step process that begins with the analogue's entry into the host cell.
Substrate Competition Analysis (e.g., with deoxyguanosine triphosphate)
Entecavir, and presumably its analogues like 4-Dimethylsilyl Entecavir, act as competitive inhibitors of the natural substrate deoxyguanosine triphosphate (dGTP). ontosight.aiuga.edugoogleapis.com Following intracellular phosphorylation to their active triphosphate form, these nucleoside analogues mimic dGTP and compete for the active site of the HBV polymerase. The successful incorporation of the analogue triphosphate into the growing viral DNA chain ultimately leads to the termination of DNA synthesis, thereby halting viral replication. While this is the established mechanism for entecavir, specific studies detailing the competitive binding of this compound triphosphate to HBV polymerase against dGTP are not publicly available.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are essential to quantify the inhibitory potency of antiviral compounds. For entecavir triphosphate, the inhibition constant (K_i) for HBV DNA polymerase has been reported to be 0.0012 μM, highlighting its high affinity for the enzyme. nih.gov Such studies provide a quantitative measure of how tightly an inhibitor binds to an enzyme and are crucial for comparing the efficacy of different analogues. However, there are no published kinetic data, such as K_i or IC_50 values, specifically for this compound's inhibition of HBV polymerase.
Structure-Activity Relationship (SAR) Studies of Silyl-Modified Entecavir Analogues
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. For entecavir analogues, SAR studies have explored how modifications at various positions of the carbocyclic ring and the purine (B94841) base affect their anti-HBV activity.
Influence of Silicon Substitution on Target Binding and Enzyme Affinity
The substitution of a dimethylsilyl group at the 4'-position of the entecavir scaffold, resulting in this compound, introduces a significant structural change. This modification is known to increase the hydrophobicity of the molecule. Increased hydrophobicity can potentially enhance membrane permeability and cellular uptake, but it can also affect how the molecule fits into the binding pocket of the target enzyme. Without specific binding affinity data for this compound, its precise impact on target engagement with HBV polymerase remains speculative.
Stereochemical Impact on Biological Activity
The stereochemistry of nucleoside analogues is critical for their biological activity. Even minor changes in the spatial arrangement of atoms can dramatically alter a compound's ability to interact with its biological target. Studies on other entecavir analogues have demonstrated that the stereochemical configuration at various chiral centers of the cyclopentyl ring is a key determinant of antiviral potency. While the specific stereoisomer of this compound is defined in its chemical structure, comparative studies evaluating the biological activity of different stereoisomers of this particular silylated analogue have not been published.
Pre-clinical In Vitro Antiviral Activity in Cellular Models
Extensive searches of publicly available scientific literature and databases have not yielded specific data on the in vitro antiviral activity of this compound. This compound is recognized primarily as a reference standard for an impurity found in Entecavir preparations. healthify.nz Therefore, its biological activity, including its capacity to inhibit viral DNA replication, has not been detailed in peer-reviewed publications.
For context, the antiviral activity of Entecavir and its analogues is typically evaluated in various liver-derived cell lines that support HBV replication. These cellular models are crucial for determining a compound's potency and mechanism of action. Commonly used cell lines include:
HepG2 (Human hepatoblastoma cell line): Used for transient transfection with the HBV genome to assess antiviral activity. natap.orgnih.gov
HepG2 2.2.15: A derivative of the HepG2 cell line that is stably transfected with the HBV genome and constitutively produces HBV viral particles. medsci.orgmedchemexpress.com This is a widely used model for screening anti-HBV compounds.
HepG2.4D14 and HepG2.A64: These are other clonal cell lines derived from HepG2 with specific characteristics for studying HBV replication.
HepAD38: An inducible HBV-expressing cell line where viral replication can be turned on or off. researchgate.net
HepG2-NTCP: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which is the functional receptor for HBV entry, allowing for the study of the complete viral life cycle, including infection of new cells. researchgate.net
There is no specific information available regarding the ability of this compound to inhibit HBV DNA replication.
In a typical antiviral assay using a cell line like HepG2 2.2.15, the compound of interest would be added to the cell culture medium at varying concentrations. After a set period, the amount of HBV DNA replication would be measured, often by quantifying the levels of intracellular HBV DNA replicative intermediates or extracellular virion-associated DNA using techniques like quantitative polymerase chain reaction (qPCR) or Southern blotting. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, would then be calculated. For Entecavir, the EC₅₀ in HepG2 cells transfected with wild-type HBV is approximately 0.004 µM. natap.orgfda.gov
Table 1: Representative In Vitro Antiviral Activity of Entecavir in Cellular Models This table illustrates typical data for Entecavir, as no data is available for this compound.
| Cell Line | Virus Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| HepG2 (transfected) | Wild-Type HBV | 0.004 | natap.orgfda.gov |
| HepG2 2.2.15 | Wild-Type HBV | 0.008 | medchemexpress.com |
| HepG2 (transfected) | Lamivudine-Resistant HBV (rtL180M, rtM204V) | 0.026 | natap.orgfda.gov |
No studies have been published that evaluate the efficacy of this compound against either wild-type or nucleoside-resistant strains of HBV.
The development of drug resistance is a significant challenge in the long-term treatment of chronic hepatitis B. Therefore, a critical aspect of pre-clinical evaluation for any new Entecavir analogue would be to test its activity against viral strains known to be resistant to existing nucleoside/nucleotide analogues. For instance, Entecavir itself shows reduced activity against HBV strains with lamivudine (B182088) resistance mutations (e.g., rtL180M and rtM204V), with an EC₅₀ value that is approximately 8- to 30-fold higher than for wild-type HBV. natap.orgnih.gov However, it remains fully active against strains with adefovir (B194249) resistance mutations like rtN236T or rtA181V. medchemexpress.com To assess the efficacy of an analogue like this compound, researchers would typically use cell-based assays with recombinant HBV strains engineered to carry these specific resistance-conferring mutations.
Inhibition of Viral DNA Replication
Pre-clinical In Vivo Antiviral Activity in Non-Human Animal Models
There is a lack of published data from pre-clinical in vivo studies for this compound.
The evaluation of anti-HBV compounds in animal models is a crucial step to understand their efficacy and pharmacodynamics in a living organism before any human trials. The most commonly used animal models for this purpose are:
Duck Hepatitis B Virus (DHBV) Model: Pekin ducks infected with DHBV are a well-established model for studying hepadnavirus replication and antiviral therapy. natap.orgpatsnap.comnih.gov
Woodchuck Hepatitis Virus (WHV) Model: Woodchucks chronically infected with WHV closely mimic human chronic hepatitis B, including the progression to hepatocellular carcinoma, making this a highly relevant model for pre-clinical drug evaluation. nih.govruifuchemical.com
Transgenic Mouse Models: These are mice that have been genetically engineered to express HBV genes or the entire genome in their liver cells, allowing for the study of viral replication. researchgate.net
No data is available on the ability of this compound to reduce viral load in animal models.
For Entecavir, studies in the duck model have shown it to be highly potent. For example, a 21-day treatment with 1 mg/kg of Entecavir resulted in a mean reduction of 3.1 log₁₀ in serum DHBV DNA levels. patsnap.com In the woodchuck model, Entecavir has also demonstrated potent antiviral activity, with doses as low as 0.1 mg/kg/day leading to a significant reduction in serum WHV DNA. nih.gov A similar evaluation for this compound would involve treating infected animals with the compound and monitoring the levels of viral DNA in their serum over time.
Table 2: Representative In Vivo Antiviral Efficacy of Entecavir in Animal Models This table illustrates typical data for Entecavir, as no data is available for this compound.
| Animal Model | Efficacy Measurement | Result | Reference |
|---|---|---|---|
| Duck Hepatitis B Virus (DHBV) | Mean serum DHBV DNA reduction after 21 days (1 mg/kg/day) | 3.1 log₁₀ | patsnap.com |
| Woodchuck Hepatitis Virus (WHV) | Serum WHV DNA reduction after 4 weeks (0.1 mg/kg/day) | 7 log₁₀ | nih.gov |
There are no published pharmacodynamic studies of this compound in animal models.
Pharmacodynamic studies in animal models aim to relate the drug's concentration to its antiviral effect. For Entecavir, studies in woodchucks have shown a clear dose-dependent antiviral response. nih.gov Such studies are essential for determining the optimal dosing regimen to achieve maximal viral suppression. These investigations would also look at the effect of the drug on intrahepatic viral markers, such as covalently closed circular DNA (cccDNA), which is the stable template for viral replication in the nucleus of infected hepatocytes.
Reduction of Viral Load in Animal Systems
Characterization of Viral Resistance Mechanisms to Silylated Analogues
As there are no studies on the antiviral activity of this compound, there is consequently no information on the development of viral resistance to this specific compound.
The development of resistance to Entecavir in treatment-naïve patients is rare. archivesofmedicalscience.com Resistance typically emerges in patients who have pre-existing lamivudine resistance mutations (rtM204V/I with or without rtL180M). archivesofmedicalscience.com Additional substitutions are required for the virus to become resistant to Entecavir, such as changes at positions rtT184, rtS202, or rtM250. natap.org Characterizing the resistance profile of a new analogue like this compound would involve long-term treatment in cell culture or animal models, followed by sequencing the HBV polymerase gene from any viruses that break through the treatment to identify mutations that confer resistance.
Genotypic and Phenotypic Analysis of Viral Mutants
No specific genotypic or phenotypic analysis data for viral mutants selected by This compound is available in the current scientific literature.
For the parent compound, Entecavir, resistance is a well-characterized phenomenon that typically requires multiple amino acid substitutions in the Hepatitis B Virus (HBV) polymerase (pol) gene. medsci.orgnih.gov In nucleos(t)ide-naïve patients, the development of Entecavir resistance is rare, with a cumulative probability of approximately 1.2% after five years of therapy. medsci.orgnih.gov
However, the risk is significantly higher in patients with pre-existing resistance to lamivudine (LAM). nih.goveuropa.eu The pathway to Entecavir resistance almost always begins with the selection of LAM-resistance mutations, primarily rtM204V/I, often accompanied by the compensatory mutation rtL180M. nih.govashm.org.au On this background, additional substitutions at one or more specific residues are required to confer a high level of phenotypic resistance to Entecavir. These key Entecavir resistance-associated mutations include:
rtT184G/S/A/I/L/C/M
rtS202G/I/C
rtM250V/I
Genotypic analysis involves sequencing the HBV polymerase gene to identify these specific mutations. nih.gov Phenotypic analysis, typically conducted using cell-based assays, quantifies the level of resistance by measuring the concentration of the drug required to inhibit viral replication by 50% (EC₅₀) for the mutant virus compared to the wild-type virus. natap.org For Entecavir, the presence of LAM-resistance mutations (rtL180M + rtM204V) leads to a low-level (intermediate) decrease in susceptibility. The addition of an Entecavir-resistance mutation (e.g., rtL180M + rtM204V + rtS202G) results in a significant increase in the EC₅₀ value, confirming high-level phenotypic resistance. nih.gov
Table 1: Common Genotypic Mutations Associated with Entecavir Resistance (Data for Entecavir, not this compound) This table is for illustrative purposes based on Entecavir data, as no such data exists for this compound.
| Primary Mutation(s) (Lamivudine Resistance) | Secondary Mutation(s) (Entecavir Resistance) | Resulting Phenotype |
|---|---|---|
| rtM204V/I ± rtL180M | None | Intermediate resistance to Entecavir |
| rtL180M + rtM204V | rtT184G/S/L | High-level resistance to Entecavir |
| rtL180M + rtM204V | rtS202G/I | High-level resistance to Entecavir |
Computational Chemistry and Molecular Modeling Studies of 4 Dimethylsilyl Entecavir
Molecular Docking Simulations of Ligand-Enzyme Interactions (e.g., with HBV Reverse Transcriptase)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a drug binding to an enzyme's active site. iosrjournals.org This method is crucial for understanding the binding mechanism of antiviral agents like Entecavir (B133710) and its analogues with the Hepatitis B Virus (HBV) reverse transcriptase (RT) enzyme. lupinepublishers.comd-nb.info
Docking studies performed on Entecavir triphosphate (ETV-TP), the active form of the drug, have provided detailed insights into its interaction with the HBV RT active site. nih.gov These simulations show that ETV-TP binds in the catalytic site, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP). lupinepublishers.com The binding is stabilized by a network of interactions with highly conserved residues in the enzyme's active site. lupinepublishers.com
Modeling studies have quantified the binding affinity of ETV-TP. For the wild-type HBV RT, a favorable potential energy of -178 Kcal/mol has been calculated. nih.gov However, in lamivudine-resistant strains that also confer reduced susceptibility to Entecavir, mutations can lead to steric hindrance, weakening the binding affinity and increasing the potential energy to values between -141 and -99.8 Kcal/mol. nih.gov This demonstrates a clear correlation between binding affinity and antiviral efficacy. nih.gov
For 4-Dimethylsilyl Entecavir, the replacement of the 4'-hydroxyl group with a dimethylsilyl group would alter these interactions. The silyl (B83357) group would occupy the same general region of the binding pocket. Its larger size compared to the hydroxyl group could either form new, favorable van der Waals contacts with hydrophobic residues or introduce steric clashes, depending on the specific topology of the active site.
| HBV RT Strain | Key Mutations | Calculated Potential Energy (Kcal/mol) | Minimal Distance to Key Residue (Å) |
|---|---|---|---|
| Wild-Type | None | -178.0 | 1.3 |
| Lamivudine-Resistant (LVDr) | L180M + M204V | -141.0 | 1.5 |
| ETV-Resistant (ETVr) | LVDr + T184L | -117.0 | 2.2 |
| ETV-Resistant (ETVr) | LVDr + S202G | -99.8 | 2.1 |
The introduction of a silyl group profoundly modifies both the steric and electronic profile of a molecule, a strategy known as silicon-for-carbon bioisosterism. rsc.orgresearchgate.net
Steric Contributions : Silyl groups are generally larger and more sterically demanding than the hydroxyl or methyl groups they often replace. researchgate.net However, the silicon-carbon bond (approx. 1.86 Å) is significantly longer than a carbon-carbon bond (approx. 1.54 Å), which can, in some contexts, reduce steric strain by placing the substituent further from the molecular scaffold. rsc.org In the confined space of an enzyme's active site, the dimethylsilyl group on this compound would introduce significant bulk. This could be advantageous if it fits into a nearby hydrophobic pocket, but detrimental if it causes a steric clash with key residues, similar to the mechanism of resistance seen in some HBV RT mutants. nih.gov
Prediction of Binding Modes and Affinities
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a view of the dynamic nature of ligand-receptor interactions. mdpi.comnih.gov While docking provides a static snapshot of a likely binding pose, MD simulations can assess the stability of this pose and explore the conformational changes in both the ligand and the protein upon binding. mdpi.com
For this compound, an MD simulation would typically be initiated from the best-docked pose in the HBV RT active site. Over a simulation period of nanoseconds to microseconds, several key parameters would be analyzed:
Root-Mean-Square Deviation (RMSD) : The RMSD of the ligand and the protein backbone would be monitored to assess the stability of the complex. A stable, low-fluctuation RMSD for the ligand would suggest it remains securely in the binding pocket.
Root-Mean-Square Fluctuation (RMSF) : This metric would highlight the flexibility of individual amino acid residues, indicating which parts of the protein interact most dynamically with the ligand.
Hydrogen Bond Analysis : The persistence of key hydrogen bonds between the ligand and enzyme over the simulation time would be quantified to confirm their importance in maintaining the bound state.
While specific MD studies on this compound are not available, this methodology is standard for evaluating potential drug candidates, including other nucleoside analogues. researchgate.netmdpi.com
| Simulation Metric | Description | Expected Outcome for a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low and stable value (e.g., < 2.0 Å) after initial equilibration. |
| Protein Backbone RMSD | Measures the conformational stability of the enzyme's secondary structures. | Convergence to a stable value, indicating no major structural disruptions. |
| Binding Pocket RMSF | Measures the flexibility of amino acid residues in the binding site. | Lower fluctuation for residues in direct contact with the ligand. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. researchgate.net These calculations can determine properties like orbital energies and charge distributions, which are fundamental to a molecule's reactivity and its ability to form intermolecular interactions. rjptonline.org Studies on the parent compound Entecavir have utilized DFT methods to analyze its structure and stability. researchgate.net
For this compound, quantum calculations would be invaluable for understanding the electronic impact of the silyl substitution. Key calculated properties include:
HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. rjptonline.org
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are rich or poor in electrons. researchgate.net This helps predict sites for hydrogen bonding and other electrostatic interactions with the enzyme. The silyl group would significantly alter the MEP map in its vicinity compared to the original hydroxyl group.
| Property | Entecavir (Reference) | This compound (Predicted Effect) | Significance |
|---|---|---|---|
| HOMO Energy | ~ -6.5 eV | Potentially higher (less negative) | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Slightly altered | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.0 eV | Potentially smaller | Indicates higher chemical reactivity. rjptonline.org |
| Dipole Moment | Moderate | Altered magnitude and vector | Affects overall polarity and solubility. rjptonline.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. rjptonline.orgresearchgate.net By identifying key molecular properties (descriptors) that correlate with potency, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more effective analogues. iosrjournals.orgplos.org
A QSAR model for a series of Entecavir analogues, including silylated derivatives, would involve several steps:
Data Set Assembly : A collection of Entecavir analogues with experimentally measured anti-HBV activity (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated. These fall into categories such as electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP). iosrjournals.org
Model Building : Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links a subset of the most relevant descriptors to the biological activity. plos.orgpreprints.org
Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds. researchgate.net
For this compound, a QSAR model would specifically benefit from descriptors that capture the unique properties of the silyl group, allowing researchers to optimize its contribution to antiviral activity.
| Descriptor Category | Example Descriptor | Relevance to Silyl Group |
|---|---|---|
| Hydrophobic | LogP (Octanol-water partition coefficient) | Quantifies the increased lipophilicity introduced by the silyl group. rsc.org |
| Steric/Topological | Molar Refractivity (MR) | Accounts for the volume and polarizability of the substituent. iosrjournals.org |
| Steric/Topological | Topological Polar Surface Area (TPSA) | Measures polar characteristics; would decrease with silyl substitution. |
| Electronic | Partial Atomic Charges | Reflects the altered electronic nature of the Si atom and its neighbors. rjptonline.org |
| Quantum Chemical | HOMO/LUMO Energies | Correlates electronic reactivity with biological activity. rjptonline.org |
Role of 4 Dimethylsilyl Entecavir As a Reference Standard in Research and Development
Identification and Characterization as a Synthetic Impurity or Intermediate in Entecavir (B133710) Production
The manufacturing process of Entecavir is a multi-step chemical synthesis. geneesmiddeleninformatiebank.nlcbg-meb.nl During this intricate process, various side reactions can occur, or residual starting materials and intermediates may remain, leading to the formation of impurities. researchgate.net 4-Dimethylsilyl Entecavir has been identified as a significant process-related impurity that can arise during the synthesis of Entecavir. acanthusresearch.compharmaffiliates.com
Its formation is linked to specific steps in the synthetic route where silyl (B83357) protecting groups are employed. These groups are instrumental in selectively shielding reactive functional groups during chemical transformations. However, incomplete removal or side reactions involving these protecting groups can result in the generation of silylated impurities like this compound.
The structural characterization of this compound is crucial for its role as a reference standard. Its chemical structure has been elucidated and confirmed using various spectroscopic techniques. The molecular formula of this compound is C14H21N5O3Si, and its molecular weight is 335.43 g/mol . nih.govnih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 870614-82-7 | acanthusresearch.comnih.gov |
| Molecular Formula | C14H21N5O3Si | nih.govnih.gov |
| Molecular Weight | 335.43 g/mol | nih.gov |
| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | nih.gov |
| InChIKey | DEHZIARQYIUCOF-GUBZILKMSA-N | nih.gov |
| Canonical SMILES | CSi([C@H]1CC@@HN2C=NC3=C2N=C(NC3=O)N)O | nih.gov |
This table is interactive. Click on the headers to sort.
The presence of this impurity needs to be strictly controlled in the final drug substance to meet the stringent requirements set by regulatory authorities. researchgate.net Therefore, its unambiguous identification is the first and most critical step.
Development of Analytical Methods for Impurity Profiling and Quantification in Research Materials
Once this compound was identified as a potential impurity, the next essential step was the development of sensitive and specific analytical methods for its detection and quantification. ajprd.com Impurity profiling is a critical component of drug development, providing a comprehensive picture of the impurities present in a drug substance. researchgate.net
Various analytical techniques are employed for this purpose, with chromatography being the cornerstone. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying impurities in pharmaceutical products. ijcrt.orgijbpas.com For the analysis of this compound, specific HPLC methods have been developed and validated. These methods are designed to be stability-indicating, meaning they can separate the impurity from the API and other potential degradation products.
The development of these methods involves several key steps:
Method Optimization: This includes selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.
Method Validation: The validated method must demonstrate specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. ijper.org
In addition to HPLC, other advanced analytical techniques may be used for the structural confirmation of the impurity, such as Liquid Chromatography-Mass Spectrometry (LC-MS). ijcrt.orgijbpas.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed structural information about the impurity.
The quantitative analysis of this compound in research materials is crucial for understanding the impurity profile of different synthetic batches and for monitoring the effectiveness of purification processes.
Establishment of this compound as a Research-Grade Reference Standard
The availability of a pure, well-characterized reference standard is a prerequisite for the accurate quantification of any impurity. synzeal.com A reference standard is a highly purified compound against which other samples are compared in analytical tests. This compound has been established as a research-grade reference standard for this purpose. acanthusresearch.comlookchem.com
The process of establishing a reference standard involves:
Synthesis and Purification: this compound is synthesized, often through a dedicated synthetic route, and then subjected to rigorous purification techniques to achieve a very high level of purity (typically >95%).
Comprehensive Characterization: The purified compound is then extensively characterized to confirm its identity and purity. This involves a battery of analytical tests, including:
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. ijcrt.org
Infrared (IR) spectroscopy to identify functional groups.
Purity determination by HPLC.
Certification: Once its identity, purity, and stability have been established, the material is certified as a reference standard and is often accompanied by a Certificate of Analysis (CoA) that details its properties and the methods used for its characterization. synzeal.com
This well-characterized reference standard of this compound is then used by researchers and quality control laboratories to accurately identify and quantify this specific impurity in batches of Entecavir. synzeal.com
Implications for Quality Control in Non-Clinical Drug Substance Research
The availability of the this compound reference standard has significant implications for the quality control of Entecavir during non-clinical drug substance research. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl In this pre-clinical phase, it is imperative to work with a drug substance that has a well-defined and consistent impurity profile.
The use of the reference standard allows for:
Accurate Impurity Profiling: Researchers can confidently identify and quantify the levels of this compound in their research-grade material. This is crucial for understanding the potential impact of this impurity on the pharmacological and toxicological studies being conducted.
Process Development and Optimization: The ability to monitor the levels of this impurity helps in optimizing the synthetic process to minimize its formation. Different reaction conditions, purification methods, and storage conditions can be evaluated to produce a cleaner drug substance.
Consistency Between Batches: By ensuring that different batches of the drug substance used in non-clinical studies have a consistent impurity profile, the reliability and reproducibility of the research findings are enhanced.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Diverse Organosilicon Moieties in Nucleoside Analogue Design
The field of medicinal chemistry has seen a growing interest in using silicon not just for transient protection during synthesis, but as a stable, integral part of a drug's structure. nih.govresearchgate.net Replacing a carbon atom with a silicon atom (a "Si/C switch") or adding organosilicon groups can significantly alter a molecule's properties. rsc.org Future research could systematically explore how different organosilicon moieties, beyond the simple dimethylsilyl group, could be incorporated into nucleoside analogues like Entecavir (B133710) to create new chemical entities with potentially improved characteristics. researchgate.net
Key research objectives would include:
Modulating Physicochemical Properties: Silicon is larger and more lipophilic than carbon, which can improve a drug's ability to cross cell membranes and enhance its metabolic stability. researchgate.netrsc.org Research could focus on synthesizing analogues with various silyl (B83357) groups—from small ones like trimethylsilyl (B98337) (TMS) to bulkier ones like tert-butyldiphenylsilyl (TBDPS)—to fine-tune lipophilicity and steric profile. rsc.orgnih.gov This could lead to better cellular uptake and bioavailability.
Enhancing Target Binding: Silanols (R₃Si-OH), the silicon equivalent of alcohols (R₃C-OH), are more acidic and better hydrogen bond donors. rsc.org If a silylated nucleoside were designed where a silanol (B1196071) group interacts with the target enzyme, such as a viral polymerase, this enhanced hydrogen bonding could lead to tighter binding and greater potency. rsc.org
Improving Metabolic Stability: The strength of the silicon-carbon (Si-C) bond is a key factor. While generally stable, the stability of silyl groups can be adjusted, making them useful for various biological applications. researchgate.net Strategically placing robust silyl groups could block sites of metabolic attack, prolonging the drug's action in the body.
Table 1: Comparison of Organosilicon Moieties for Nucleoside Analogue Design
| Organosilyl Group | Abbreviation | Key Properties | Potential Application in Drug Design |
| Trimethylsilyl | TMS | Small size, relatively labile (easily removed). rsc.org | Primarily used as a protecting group; could be explored for prodrugs where slow release is desired. libretexts.org |
| tert-Butyldimethylsilyl | TBDMS/TBS | Good balance of stability and removability, moderate steric bulk. cdnsciencepub.comlibretexts.org | Creating analogues with increased lipophilicity and moderate steric hindrance for target interaction studies. |
| Triisopropylsilyl | TIPS | Very bulky, high steric hindrance, greater stability. libretexts.org | Designing highly stable analogues, probing steric limits of enzyme active sites. nih.gov |
| tert-Butyldiphenylsilyl | TBDPS | Very bulky, high stability, contains aromatic rings. nih.gov | Introducing potential for pi-stacking interactions with the target protein, in addition to high stability. |
Investigation of Alternative Antiviral Targets for Silylated Compounds
Nucleoside analogues like Entecavir traditionally target viral polymerases (DNA polymerases or reverse transcriptases), inhibiting the replication of the viral genome. jmb.or.krnih.gov However, viruses present numerous other potential targets. researchgate.net The unique properties of silylated compounds could make them particularly well-suited for inhibiting these alternative targets.
Future non-clinical research could investigate the activity of novel silylated nucleosides against:
Viral Helicases: These enzymes are essential for unwinding viral DNA or RNA and are considered attractive drug targets. rsc.orgrsc.org The increased lipophilicity of silylated compounds could enhance their ability to reach and bind to the helicase enzyme.
Viral Proteases: Proteases are enzymes that cleave viral polyproteins into functional units, a critical step in the viral life cycle. rsc.org Silylated compounds could be designed to act as non-peptidic inhibitors, potentially offering better oral bioavailability than traditional peptide-mimicking drugs.
Methyltransferases (MTases): These enzymes are involved in capping viral RNA, which is crucial for its stability and translation into proteins. rsc.orgnih.gov Inhibiting MTases is a promising antiviral strategy, and novel silylated nucleosides could be designed to specifically block the MTase active site.
Viral Entry and Assembly Proteins: Silylated compounds could be designed to interfere with proteins on the surface of the virus or the host cell that mediate viral entry, or to disrupt the function of structural proteins like matrix or capsid proteins involved in assembling new virus particles. jmb.or.krnih.govresearchgate.net
Table 2: Potential Alternative Antiviral Targets for Silylated Nucleoside Analogues
| Viral Target | Function in Viral Life Cycle | Rationale for Targeting with Silylated Compounds |
| Helicase | Unwinds viral nucleic acids (DNA/RNA) for replication. rsc.org | Increased lipophilicity may improve access to the enzyme; unique conformations could disrupt function. |
| Protease | Cleaves viral polyproteins into mature, functional proteins. rsc.org | Silicon-based scaffolds can offer novel, non-peptidic structures with improved pharmacokinetic properties. |
| Methyltransferase (MTase) | Modifies viral RNA (capping) to ensure stability and translation. rsc.orgnih.gov | Silyl groups could be designed to occupy binding pockets and disrupt catalytic activity. |
| Matrix/Capsid Proteins | Structural components essential for viral assembly and stability. jmb.or.krnih.gov | Altered lipophilicity and steric bulk could interfere with protein-protein interactions required for virion formation. |
Application of Advanced Analytical Techniques for Real-Time Monitoring in Complex Biological Matrices (Non-human)
To understand the behavior of any new potential drug, sensitive and specific analytical methods are required. For novel silylated compounds, this involves tracking their concentration and transformation in non-human biological systems like cell cultures or animal models.
Future research would necessitate the development and application of advanced analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): Silylation is a common technique used to make compounds more volatile for GC-MS analysis. mdpi.combohrium.com This method could be optimized for the direct detection of silylated nucleoside analogues and their metabolites in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying compounds in complex mixtures like blood plasma or tissue extracts. nih.govoup.com Methods would be developed to accurately measure the parent silylated compound and identify any metabolic products, such as desilylated forms or other derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can provide extremely accurate mass measurements. mdpi.comnih.gov This allows for the confident identification of unknown metabolites by determining their precise elemental composition. nih.gov
Table 3: Comparison of Advanced Analytical Techniques for Silylated Compound Analysis
| Analytical Technique | Principle | Advantages for Silylated Compound Analysis |
| GC-MS | Separates volatile compounds, which are then identified by their mass-to-charge ratio. mdpi.com | High chromatographic resolution; extensive spectral libraries for identification. mdpi.comnih.gov |
| LC-MS/MS | Separates compounds in liquid phase, followed by highly selective and sensitive mass detection. oup.com | Excellent for complex biological matrices; high sensitivity and specificity; no derivatization needed if compound is soluble. nih.gov |
| ICP-MS | Atomizes the sample in plasma and detects elements based on their unique mass. | Ultra-sensitive for elemental silicon, allowing for total drug distribution studies. |
| HRMS (e.g., FT-ICR-MS) | Provides extremely precise mass measurements of molecules. mdpi.com | Enables unambiguous identification of unknown metabolites by determining their exact elemental formula. nih.gov |
Leveraging Artificial Intelligence and Machine Learning for Rational Design of Silylated Antivirals
Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization process. nih.govwiley.com Artificial intelligence (AI) and machine learning (ML) can analyze vast datasets to predict the properties of hypothetical molecules, saving significant time and resources. mdpi.com
For the rational design of silylated antivirals, AI and ML could be applied in several key areas:
Predicting ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of new chemical structures. uniroma1.itgreenstonebio.com This would allow researchers to computationally screen large virtual libraries of silylated nucleoside analogues and prioritize those with the most promising drug-like properties before any synthesis is attempted. wiley.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have a desired set of properties, such as high affinity for a viral protease and good predicted oral bioavailability. This approach could uncover novel silylated scaffolds that would not have been conceived through traditional design approaches.
Identifying New Targets: AI can analyze complex biological data from infected cells to identify new potential antiviral drug targets, which can then be used to guide the design of new silylated inhibitors. iaasiaonline.comsas.com
Table 4: Applications of AI and Machine Learning in Silylated Antiviral Design
| AI/ML Application | Description | Impact on Drug Discovery |
| ADMET Prediction | Using models trained on existing drug data to predict the pharmacokinetic and toxicity profiles of new molecules. uniroma1.itgreenstonebio.com | Reduces late-stage failures by eliminating compounds with poor predicted properties early in the process. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate a molecule's structural features with its biological activity. wiley.com | Guides the chemical modification of lead compounds to improve potency and selectivity. |
| Generative Modeling | Algorithms that create novel molecular structures optimized for specific properties. | Accelerates the discovery of new chemical scaffolds with desired antiviral and drug-like characteristics. |
| Target Identification | Analyzing 'omics' data (genomics, proteomics) from viral infection to uncover new, druggable viral or host proteins. iaasiaonline.comfrontiersin.org | Expands the portfolio of targets for which new silylated antivirals can be developed. |
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